N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-thiophen-3-ylmorpholine-4-carboxamide
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-thiophen-3-ylmorpholine-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a thiadiazole ring, a thiophene ring, and a morpholine carboxamide moiety, contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-thiophen-3-ylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-2-3-4-13-17-18-14(23-13)16-15(20)19-6-7-21-12(9-19)11-5-8-22-10-11/h5,8,10,12H,2-4,6-7,9H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXGTNMZEUFIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)N2CCOC(C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-thiophen-3-ylmorpholine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions, followed by cyclization.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis or via cross-coupling reactions.
Coupling of the Thiadiazole and Thiophene Rings: The thiadiazole and thiophene rings can be coupled using a suitable linker, often involving amide bond formation.
Introduction of the Morpholine Carboxamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-thiophen-3-ylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially affecting the thiadiazole ring or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or thiadiazole rings.
Scientific Research Applications
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-thiophen-3-ylmorpholine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.
Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal activities, making this compound a candidate for agricultural applications.
Materials Science: The compound’s unique electronic properties may be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-thiophen-3-ylmorpholine-4-carboxamide depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, disrupting their normal function. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugated systems within the thiophene and thiadiazole rings, affecting its conductivity and light-emitting characteristics.
Comparison with Similar Compounds
Similar Compounds
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-acetamide
Comparison
Compared to similar compounds, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-thiophen-3-ylmorpholine-4-carboxamide is unique due to the presence of the morpholine carboxamide moiety, which may enhance its solubility, stability, and biological activity. The combination of the thiadiazole and thiophene rings also contributes to its distinct electronic properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
